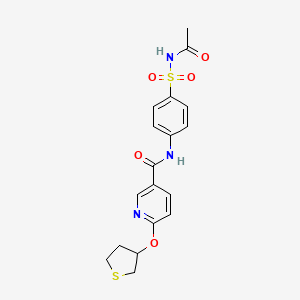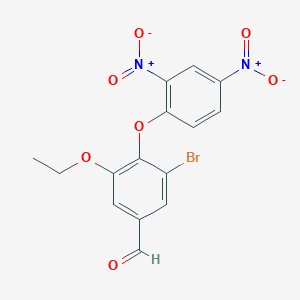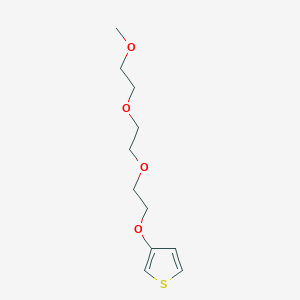
3-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)thiophene is an organic compound with the molecular formula C11H18O4S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of a triethylene glycol monomethyl ether side chain, which imparts unique solubility and electronic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)thiophene typically involves the following steps:
Starting Material: The synthesis begins with a substituted thiophene ring.
Substitution Reaction: The thiophene ring undergoes a substitution reaction with ethylene glycol derivatives to introduce the triethylene glycol monomethyl ether side chain.
Polymerization: The resulting monomer can be polymerized to form poly(3-[2-{2-methoxyethoxy}ethoxy]thiophene), which is a mixed ionic-electronic conductor.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)thiophene can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Substitution: The compound can participate in substitution reactions, particularly at the thiophene ring.
Polymerization: The monomer can be polymerized to form conductive polymers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as halogens or organometallic compounds are used for substitution reactions.
Polymerization: Catalysts like ferric chloride are used for oxidative polymerization.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted thiophenes.
Polymerization: Poly(3-[2-{2-methoxyethoxy}ethoxy]thiophene).
Applications De Recherche Scientifique
3-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)thiophene has several scientific research applications:
Organic Electronics: Used in organic field-effect transistors (OFETs) due to its conductive properties.
Biosensors: The compound’s mixed ionic-electronic conductivity makes it suitable for biosensor applications.
Photovoltaics: Employed in organic photovoltaic (OPV) devices as a hole transport layer.
OLEDs: Utilized in organic light-emitting diode (OLED) devices for improved hole injection.
Mécanisme D'action
The mechanism of action of 3-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)thiophene involves its ability to facilitate charge transport. The triethylene glycol side chain enhances solubility and processability, while the thiophene ring provides a conjugated system for electron delocalization. This combination allows the compound to effectively transport holes in electronic devices, reducing energy barriers and improving device performance .
Comparaison Avec Des Composés Similaires
Similar Compounds
Poly(3-[2-{2-methoxyethoxy}ethoxy]thiophene): A polymerized form with similar properties.
Poly(3-[2-{2-methoxyethoxy}ethoxymethyl]thiophene): Another derivative with slight structural variations.
Triethylene glycol monomethyl ether: A simpler compound with similar solubility properties.
Uniqueness
3-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)thiophene is unique due to its combination of a thiophene ring and a triethylene glycol side chain, which imparts both electronic and solubility properties. This makes it particularly useful in applications requiring both conductivity and processability, such as in organic electronics and biosensors .
Propriétés
IUPAC Name |
3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]thiophene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O4S/c1-12-3-4-13-5-6-14-7-8-15-11-2-9-16-10-11/h2,9-10H,3-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGKVRFWKUBAWKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOC1=CSC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-((4'-chloro-[1,1'-biphenyl]-3-yl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine](/img/structure/B2666241.png)
![2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenethylacetamide](/img/structure/B2666242.png)
![tert-Butyl 5-((fluorosulfonyl)methyl)-7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2666243.png)
![ethyl 4-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamido)piperidine-1-carboxylate](/img/structure/B2666245.png)
![5-benzyl-7,8-dimethoxy-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2666247.png)
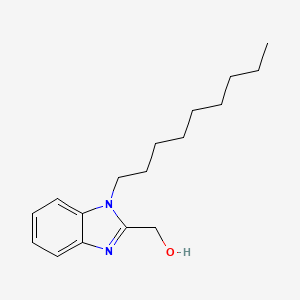
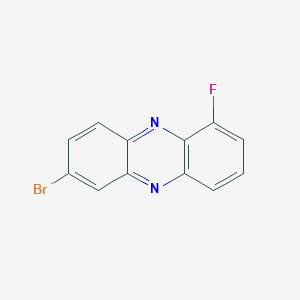
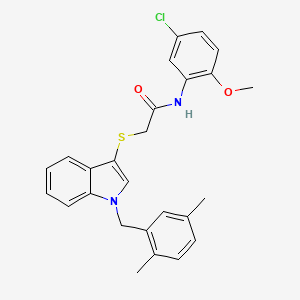
![1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-phenethylurea](/img/structure/B2666258.png)

amine](/img/structure/B2666260.png)
